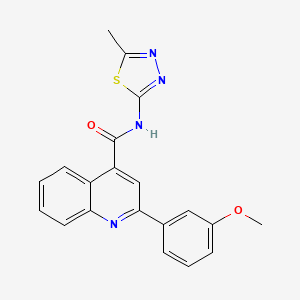![molecular formula C22H18Cl2N2O7S B11116391 3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11116391.png)
3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique structure that includes a furylcarbonyl group, a morpholinosulfonyl group, and a dichlorobenzoate moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE typically involves multi-step organic reactions. The initial step often includes the preparation of the furylcarbonyl amine derivative, followed by its coupling with a dichlorobenzoate derivative under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process typically includes rigorous purification steps such as recrystallization, chromatography, and distillation to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The furylcarbonyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzoates, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE: shares similarities with other compounds containing furylcarbonyl, morpholinosulfonyl, and dichlorobenzoate groups.
Other similar compounds: include derivatives of benzoates and sulfonamides with varying substituents.
Uniqueness
The uniqueness of 3-[(2-FURYLCARBONYL)AMINO]PHENYL 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C22H18Cl2N2O7S |
|---|---|
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
[3-(furan-2-carbonylamino)phenyl] 2,4-dichloro-5-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C22H18Cl2N2O7S/c23-17-13-18(24)20(34(29,30)26-6-9-31-10-7-26)12-16(17)22(28)33-15-4-1-3-14(11-15)25-21(27)19-5-2-8-32-19/h1-5,8,11-13H,6-7,9-10H2,(H,25,27) |
Clé InChI |
PJXZWXCZVXRJMP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CO4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl 2-{[(3-propoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11116320.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11116321.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11116329.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11116340.png)
![4-Chloro-N-(2-{2-[(E)-1-(3-iodo-4-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11116343.png)
![4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11116345.png)
![3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11116350.png)

![3-{(E)-[(4-chlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11116356.png)
![{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11116370.png)
![Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11116377.png)
![(3aS,4R,9bR)-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11116381.png)
![4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11116387.png)
![5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11116389.png)
